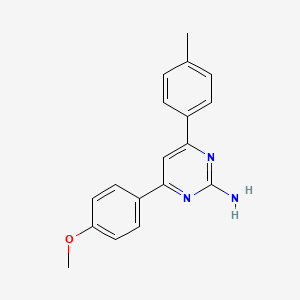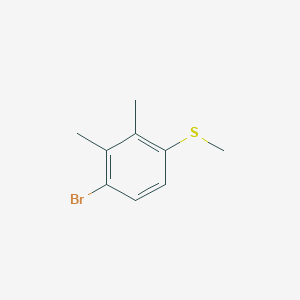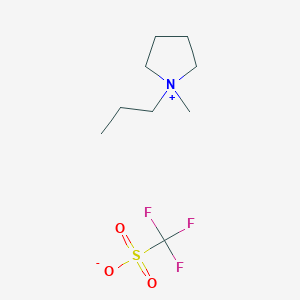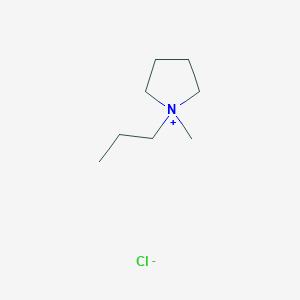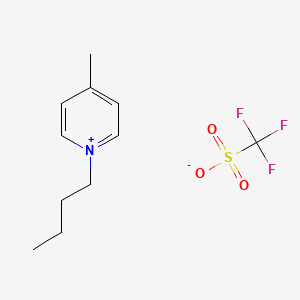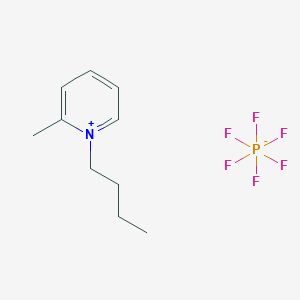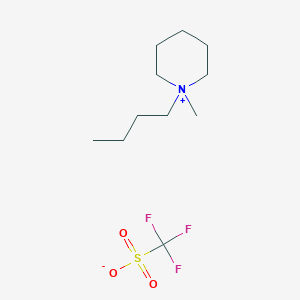
1-Butyl-2-methylpyridinium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-methylpyridinium triflate is an ionic liquid with the chemical formula C₁₁H₁₆F₃NO₃SThis compound is part of the pyridinium family and is characterized by its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents .
Vorbereitungsmethoden
1-Butyl-2-methylpyridinium triflate can be synthesized through several methods. One common synthetic route involves the alkylation of 2-methylpyridine with butyl bromide, followed by anion exchange with trifluoromethanesulfonic acid to yield the desired ionic liquid . The reaction conditions typically involve mild heating and the use of a suitable solvent such as acetonitrile or toluene.
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
1-Butyl-2-methylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Electrophilic Substitution: The pyridinium ring can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-methylpyridinium triflate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme-catalyzed reactions.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 1-butyl-2-methylpyridinium triflate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and other proteins, by altering their solubility and stability. The triflate anion plays a crucial role in these interactions, often facilitating the transfer of other ions or molecules in solution .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-methylpyridinium triflate can be compared with other pyridinium-based ionic liquids such as:
- 1-Butyl-3-methylpyridinium triflate
- 1-Butyl-4-methylpyridinium triflate
- 1-Butyl-2-methylpyridinium tetrafluoroborate
These compounds share similar properties but differ in their anionic components or the position of the methyl group on the pyridinium ring. The unique combination of the butyl and methyl groups in this compound, along with the triflate anion, provides it with distinct solubility and thermal stability characteristics .
Eigenschaften
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.CHF3O3S/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)8(5,6)7/h5-7,9H,3-4,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOVQAZYDNHIQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049388 |
Source


|
| Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1770850-20-8 |
Source


|
| Record name | 1-Butyl-2-methylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
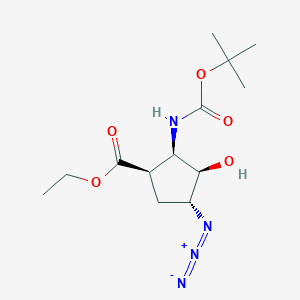
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)
